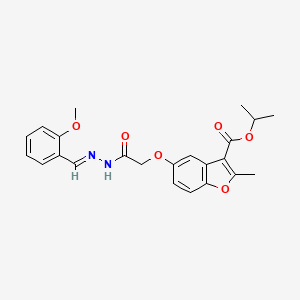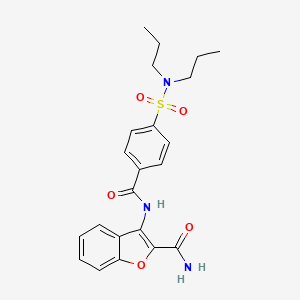![molecular formula C22H20Br2N2O B2709228 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol CAS No. 331235-97-3](/img/structure/B2709228.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol, also known as DMCM, is a chemical compound that belongs to the class of carbazole derivatives. DMCM has been studied for its potential use in scientific research, particularly in the field of neuroscience. In
科学的研究の応用
Neurogenesis Promotion
A derivative of the compound, specifically aimed at promoting neurogenesis, was investigated for its effects on neural stem cells (NSCs). This research revealed that the compound could increase the number of cells in NSCs, notably in the absence of growth factors such as epidermal growth factor (EGF) and fibroblast growth factor 2 (FGF2). It was found not to induce astrocytogenesis during NSC differentiation. The study suggests that this compound promotes neurogenesis by inducing the final cell division during NSC differentiation without affecting the presence of growth factors (Shin et al., 2015).
Molecular Synthesis and Radiolabelling
Another area of application involves the synthesis and radiolabelling of carboranyl benzothiazoles, analogs to the compound of interest. These analogs demonstrated pronounced inhibitory effects against certain breast cancer cell lines in vitro. The study detailed the synthesis of two analogs, where the phenyl ring was substituted with an m-carborane cage. These compounds were then radiolabelled with carbon-11 for potential in vitro and in vivo investigations, opening avenues for cancer diagnostic and therapeutic research (Gona et al., 2015).
Schiff Base Formation
Research into Schiff base formation using similar chemical structures has been conducted. The condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde resulted in the formation of a Schiff base with potential applications in various fields including material science and pharmaceuticals. This study not only synthesized a novel compound but also provided a comprehensive analysis of its structure through various techniques (Warad et al., 2018).
Antifungal Agent Development
A notable application involves the synthesis of 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. These molecules were explored as a new type of antifungal agent, showing promising results against various pathogenic fungal strains. The study highlights the potential of carbazole derivatives in developing new antifungal treatments, showcasing a specific compound's potent antifungal activity compared to established drugs (Rad et al., 2016).
Multipotent Chaperone Discovery
Further research identified a carbazole derivative as a multipotent chaperone with strong inhibitory effects on the proliferation of prions, cancer cells, and influenza viruses. This discovery suggests the compound's potential wide spectrum of applications in therapeutics targeting multiple diseases, highlighting its non-toxic nature and strong activity across different disease models (Yamashita et al., 2020).
特性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(4-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O/c1-14-2-6-17(7-3-14)25-12-18(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,18,25,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCDAYNMFWTFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)
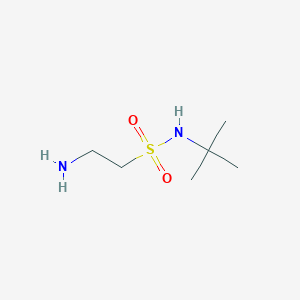
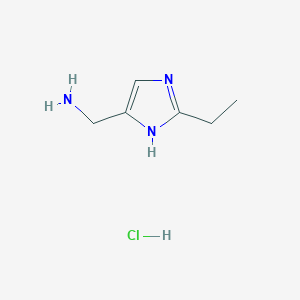
![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/no-structure.png)

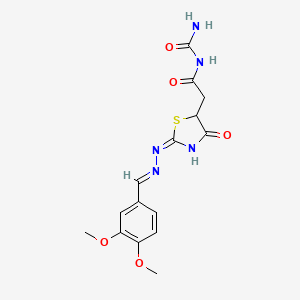
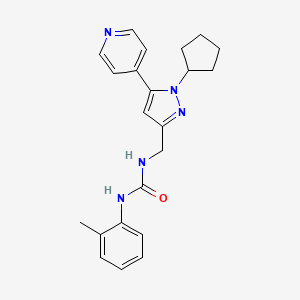

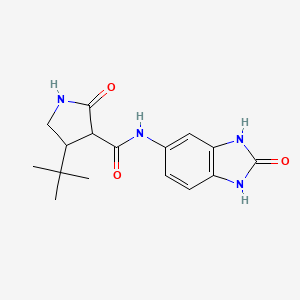
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2709161.png)
![ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate](/img/structure/B2709162.png)

